Sarpogrelate hydrochloride

Overview

Description

MCI-9042, also known as sarpogrelate hydrochloride, is a selective antagonist of the serotonin 2A receptor. It has been widely used as an anti-platelet agent for the treatment of peripheral artery disease. The compound exhibits high affinity for serotonin 2A receptors and has been shown to improve vascular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MCI-9042 involves several steps. The key intermediate is (±)-2-(dimethylamino)-1-[[o-(m-methoxyphenethyl)phenoxy]methyl]ethyl hydrogen succinate. The synthesis starts with the reaction of 3-methoxyphenethyl bromide with phenol in the presence of a base to form the ether linkage. This intermediate is then reacted with dimethylamine and succinic anhydride to form the final product, MCI-9042 .

Industrial Production Methods: Industrial production of MCI-9042 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reactions. The final product is purified using crystallization and chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: MCI-9042 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound to its amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

MCI-9042 has a wide range of applications in scientific research:

Chemistry: Used as a reference compound in studies involving serotonin receptors.

Biology: Investigated for its effects on platelet aggregation and vascular function.

Medicine: Used in the treatment of peripheral artery disease and studied for its potential in treating other cardiovascular conditions.

Industry: Employed in the development of new therapeutic agents targeting serotonin receptors

Mechanism of Action

MCI-9042 exerts its effects by antagonizing serotonin 2A receptors. This action inhibits serotonin-induced platelet aggregation and vasoconstriction. The compound binds to the serotonin 2A receptor, preventing serotonin from activating the receptor and thereby reducing platelet aggregation and improving blood flow .

Comparison with Similar Compounds

Ticlopidine: Another anti-platelet agent but with a different mechanism of action.

Cyproheptadine: A serotonin antagonist with broader receptor activity.

Ketanserin: A serotonin 2A receptor antagonist with additional alpha-adrenergic blocking activity

Uniqueness of MCI-9042: MCI-9042 is unique due to its high selectivity for serotonin 2A receptors and its potent anti-platelet activity. Unlike other compounds, it does not significantly affect other serotonin receptor subtypes or adrenergic receptors, making it a more targeted therapeutic agent .

Biological Activity

Sarpogrelate hydrochloride, a selective 5-HT2A receptor antagonist, has garnered attention in pharmacological research due to its diverse biological activities, particularly in cardiovascular and metabolic contexts. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy in clinical settings, and relevant case studies.

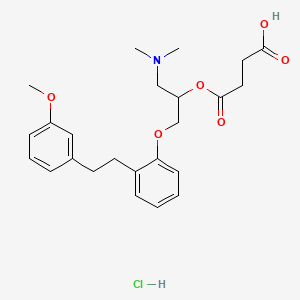

This compound is chemically defined as succinic acid mono-(1-dimethylaminomethyl-2-(2-[2-(3-methoxyphenyl)ethyl]phenoxy)ethyl) ester hydrochloride. It exhibits high selectivity for the 5-HT2A receptor with pKi values of 8.52 for 5-HT2A, 7.43 for 5-HT2C, and 6.57 for 5-HT2B receptors. The compound demonstrates minimal interaction with other serotonin receptors (5-HT1, 5-HT3, 5-HT4) and adrenergic receptors (α1, α2, β) . This selective antagonism is crucial for its therapeutic effects, particularly in conditions related to vascular dysfunction.

Peripheral Arterial Disease (PAD)

This compound has shown significant efficacy in treating peripheral arterial disease. A meta-analysis encompassing 12 randomized controlled trials (RCTs) indicated that sarpogrelate significantly improved the ankle-brachial index (ABI), dorsalis pedis artery blood flow, and pain-free walking distance (PFWD) compared to conventional treatments. The results are summarized in the table below:

| Outcome Measure | Sarpogrelate Group | Control Group | Statistical Significance |

|---|---|---|---|

| Ankle-Brachial Index (ABI) | SMD = 0.42 | - | P < .0005 |

| Dorsalis Pedis Blood Flow | MD = 0.16 | - | P < .001 |

| Pain-Free Walking Distance | MD = 201.86 | - | P = .04 |

| hsCRP Levels | MD = -0.57 | - | P = .04 |

| IL-6 Levels | MD = -1.48 | - | P = .008 |

These findings suggest that sarpogrelate not only improves vascular function but also reduces inflammatory markers associated with PAD .

Diabetic Nephropathy

In a study involving diabetic mouse models, this compound was found to ameliorate diabetic nephropathy by increasing serum adiponectin levels and decreasing urinary albumin excretion. The treatment also reduced macrophage infiltration and inflammatory signals in renal tissues . This indicates potential benefits beyond vascular health, extending into metabolic disease management.

Case Studies

Case Study: Efficacy in Intermittent Claudication

A prospective study assessed the impact of sarpogrelate on patients with intermittent claudication, a common symptom of PAD. The incidence of claudication decreased from 56.6% pre-treatment to 28.3% post-treatment, highlighting the compound's effectiveness in enhancing mobility and quality of life for affected individuals .

Case Study: Combination Therapy with Pioglitazone

Research has explored the synergistic effects of sarpogrelate when used alongside pioglitazone in diabetic models. The combination therapy resulted in significant improvements in metabolic parameters, suggesting that sarpogrelate may enhance the therapeutic effects of other diabetes medications .

Safety Profile

The safety profile of sarpogrelate has been assessed across multiple studies involving nearly 600 cases. Most reported adverse events were mild and included gastrointestinal reactions and transient changes in liver enzymes. Serious adverse events were notably absent, indicating that sarpogrelate is well-tolerated among patients .

Properties

IUPAC Name |

4-[1-(dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]propan-2-yl]oxy-4-oxobutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO6.ClH/c1-25(2)16-21(31-24(28)14-13-23(26)27)17-30-22-10-5-4-8-19(22)12-11-18-7-6-9-20(15-18)29-3;/h4-10,15,21H,11-14,16-17H2,1-3H3,(H,26,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POQBIDFFYCYHOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(COC1=CC=CC=C1CCC2=CC(=CC=C2)OC)OC(=O)CCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046662 | |

| Record name | Sarpogrelate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135159-51-2 | |

| Record name | Sarpogrelate hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135159-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sarpogrelate hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135159512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sarpogrelate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SARPOGRELATE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SARPOGRELATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQN8N8QP1B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.